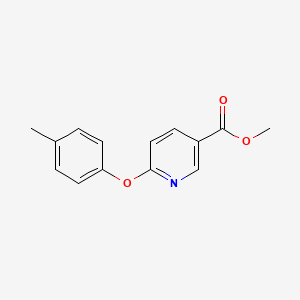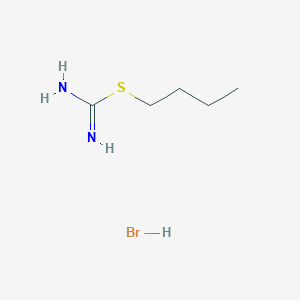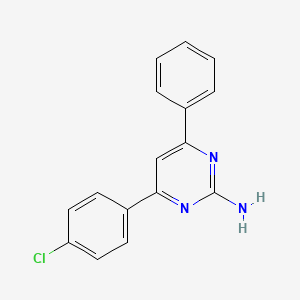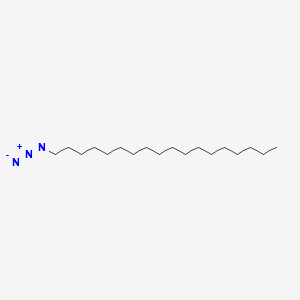![molecular formula C14H26N2O3 B6308913 tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1800219-15-1](/img/structure/B6308913.png)
tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 . It has a molecular weight of 254.37 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate” are not available, a related compound, “tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate”, has been synthesized under an argon atmosphere. Wet Pd/C was added into the compound in THF solution, and after replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The InChI code for “tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3 . The SMILES string is CC©©OC(=O)N1CCC2(CCNC2)CC1 .Physical And Chemical Properties Analysis
“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is a solid . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
I have conducted a search on the scientific research applications of “tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate” and found some information on its potential uses. Below are six unique applications, each with a detailed section:
Medicinal Chemistry
This compound has application value in medicinal chemistry, where it can be used as a reagent or intermediate in organic synthesis reactions .
Organic Synthesis
It serves as an intermediate in the synthesis of various organic compounds .
Synthesis of Biologically Active Molecules
The compound can be utilized to synthesize biologically active molecules, including antitumor agents and antibiotics .
Antitumor Agents
Its potential use in creating antitumor agents could be significant in cancer research and treatment .
Antibiotics
The compound may also be used to develop new antibiotics, contributing to the fight against bacterial infections .
Research and Development
In R&D, this compound could be explored for creating new chemical entities with potential therapeutic effects .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate are γ-aminobutyric acid type A receptors (GABAARs) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
Tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate acts as a competitive antagonist at GABAARs . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibits the receptor’s function.
Biochemical Pathways
By antagonizing GABAARs, tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate disrupts the normal inhibitory signaling of GABA in the central nervous system . This can lead to an increase in neuronal excitability, potentially affecting a variety of neurological processes.
Pharmacokinetics
The pharmacokinetic properties of tert-Butyl 1-hydroxy-3,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may limit its bioavailability
Result of Action
The molecular and cellular effects of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate’s action are largely dependent on the specific context of its use. By blocking GABAARs, it can alter neuronal activity and potentially influence a range of neurological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate. For instance, the compound is typically stored at 2-8°C and protected from light . Additionally, its synthesis requires specific conditions, such as an argon atmosphere and a temperature of 40°C . These factors must be carefully controlled to ensure the compound’s stability and effectiveness.
Propiedades
IUPAC Name |
tert-butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-6-14(11(17)10-16)4-7-15-8-5-14/h11,15,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDCVNPQGKGMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)


![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)



![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)




